An In-depth Technical Guide to 2-Phenylquinolin-4-ol: Chemical Structure, Properties, and Biological Potential
An In-depth Technical Guide to 2-Phenylquinolin-4-ol: Chemical Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylquinolin-4-ol, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry. Exhibiting keto-enol tautomerism, it primarily exists as 2-phenyl-1H-quinolin-4-one. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. While direct biological studies on 2-Phenylquinolin-4-ol are limited, this document explores its potential therapeutic applications based on the activities of its derivatives, which have demonstrated a broad range of pharmacological effects, including anticancer, antibacterial, and immunosuppressive properties. Detailed experimental protocols for its synthesis and potential biological evaluation are presented to facilitate further research and drug discovery efforts.
Chemical Structure and Identification
2-Phenylquinolin-4-ol is a fascinating molecule that exists in equilibrium with its keto tautomer, 2-phenyl-1H-quinolin-4-one. The quinolin-4-ol form possesses a hydroxyl group at the C4 position, while the quinolin-4-one form has a carbonyl group at the same position. Spectroscopic evidence suggests that the keto form is the predominant tautomer in the solid state and in solution.
Chemical Structure:
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Enol Form (2-Phenylquinolin-4-ol):
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A quinoline ring with a phenyl group substituted at the C2 position and a hydroxyl group at the C4 position.
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Keto Form (2-Phenyl-1H-quinolin-4-one):
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A quinolin-4-one ring system with a phenyl group at the C2 position.
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Table 1: Chemical Identification of 2-Phenylquinolin-4-ol
| Identifier | Value | Citation |
| IUPAC Name | 2-phenyl-1H-quinolin-4-one | |
| Synonyms | 2-phenylquinolin-4-ol, 2-phenyl-4-quinolinol, 4-hydroxy-2-phenylquinoline | [1] |
| CAS Number | 1144-20-3 | [1][2][3] |
| Molecular Formula | C15H11NO | [1][2][3] |
| Molecular Weight | 221.25 g/mol | [3] |
| SMILES | OC1=CC(C2=CC=CC=C2)=NC3=CC=CC=C13 | [2] |
| InChI | InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-Phenylquinolin-4-ol is essential for its application in research and development.
Table 2: Physicochemical Properties of 2-Phenyl-1H-quinolin-4-one
| Property | Value | Citation |
| Melting Point | 242-244 °C | |
| Boiling Point | 375.43 °C (Predicted) | |
| Solubility | Limited quantitative data is available. Generally insoluble in water, with increased solubility at higher pH. Soluble in some organic solvents. The solubility of the related 2-phenylquinoline-4-carboxylic acid is higher in polar solvents and basic conditions. | [4] |
| pKa | Not experimentally determined. |
Table 3: Spectroscopic Data for 2-Phenyl-1H-quinolin-4-one
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.72 (s, 1H), 8.10 (dd, J=8.1, 1.1 Hz, 1H), 7.83 (dd, J=6.6, 2.9 Hz, 2H), 7.77 (d, J=8.3 Hz, 1H), 7.70-7.64 (m, 1H), 7.63-7.55 (m, 3H), 7.34 (t, J=7.2 Hz, 1H), 6.34 (s, 1H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32. |
| Mass Spectrometry (EI) | m/z (%): 221 (M+), 193, 165, 140, 115, 89, 77, 63. |
| Infrared (IR) | Characteristic peaks for C=O stretching (around 1650 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and aromatic C-H and C=C stretching. |
Synthesis of 2-Phenylquinolin-4-ol
Several synthetic routes are available for the preparation of 4-hydroxyquinolines. The Conrad-Limpach synthesis and the Camps cyclization are two of the most common and effective methods.[5][6][7][8][9][10][11][12]
Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, which is then cyclized at high temperature.[5][6][10][11][12]
Conrad-Limpach Synthesis Workflow
Experimental Protocol (Adapted from the synthesis of 4-hydroxyquinolines): [12]
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Step 1: Enamine Formation.
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In a round-bottom flask, combine aniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux in a suitable solvent (e.g., toluene with a Dean-Stark trap to remove water) for 2-4 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
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Step 2: Thermal Cyclization.
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In a separate flask, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to approximately 250 °C.
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Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
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Maintain the temperature for 30-60 minutes.
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Monitor the cyclization by TLC.
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After the reaction is complete, cool the mixture, which should cause the product to precipitate.
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Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
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Camps Cyclization
The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[7][9]
Camps Cyclization Workflow
Experimental Protocol (Adapted from the synthesis of 2-aryl-4-quinolones): [7]
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Preparation of o-Benzamidoacetophenone:
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React 2-aminoacetophenone with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane) at room temperature.
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Work up the reaction to isolate the o-benzamidoacetophenone precursor.
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-
Camps Cyclization:
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Dissolve the o-benzamidoacetophenone in a suitable solvent (e.g., ethanol).
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Add an aqueous solution of a strong base (e.g., sodium hydroxide).
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Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.
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Collect the solid product by filtration, wash with water, and dry.
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The crude product can be purified by recrystallization.
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Biological Activities and Potential Therapeutic Applications
While direct experimental data on the biological activities of 2-Phenylquinolin-4-ol is scarce, the extensive research on its derivatives provides strong indications of its potential as a pharmacologically active agent. The 2-phenylquinoline scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic properties.
Anticancer Potential
Many derivatives of 2-phenylquinoline have demonstrated significant cytotoxic activity against various cancer cell lines.[13] The proposed mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[14][15]
HDAC Inhibition Pathway
Antimicrobial Activity
The quinoline ring is a core structural component of several well-known antimicrobial agents. Derivatives of 2-phenylquinoline have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing promising results.[16] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair.
Immunomodulatory Effects
Substituted 2-phenylquinolin-4-amines have been identified as potent antagonists of immunostimulatory CpG-oligodeoxynucleotides, suggesting a potential role for this scaffold in the development of immunosuppressive agents for the treatment of autoimmune diseases and other inflammatory conditions.[17]
Experimental Protocols for Biological Evaluation
To facilitate further investigation into the biological activities of 2-Phenylquinolin-4-ol, the following are standard experimental protocols for assessing cytotoxicity and enzyme inhibition.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Workflow
Methodology:
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Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of 2-Phenylquinolin-4-ol in cell culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted to assess the inhibitory activity of 2-Phenylquinolin-4-ol against a specific enzyme of interest (e.g., a kinase, a deacetylase, or a bacterial enzyme).
Methodology:
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Reaction Mixture Preparation: In a suitable assay buffer, prepare a reaction mixture containing the target enzyme, its substrate, and any necessary cofactors.
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Inhibitor Addition: Add 2-Phenylquinolin-4-ol at various concentrations to the reaction mixture. Include a vehicle control and a positive control (a known inhibitor of the enzyme).
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Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor) and incubate at the optimal temperature for the enzyme for a defined period.
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Reaction Termination and Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
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Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
2-Phenylquinolin-4-ol is a synthetically accessible molecule with a chemical scaffold that is prevalent in a multitude of biologically active compounds. While direct studies on its pharmacological profile are limited, the extensive research on its derivatives strongly suggests its potential as a valuable lead compound for drug discovery, particularly in the areas of oncology, infectious diseases, and immunology. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of 2-Phenylquinolin-4-ol, encouraging further research to elucidate its specific mechanisms of action and therapeutic potential. Future studies should focus on a comprehensive screening of its biological activities, determination of its structure-activity relationships, and optimization of its structure to enhance potency and selectivity for specific biological targets.
References
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- 2. appchemical.com [appchemical.com]
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- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 15. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
